molecular formula C10H20N2O4 B1288920 3-N-Boc-Aminoazetidine Acetate

3-N-Boc-Aminoazetidine Acetate

Cat. No.: B1288920
M. Wt: 232.28 g/mol
InChI Key: GLNYFUJTQCKSCD-UHFFFAOYSA-N
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Description

3-N-Boc-Aminoazetidine Acetate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-N-Boc-Aminoazetidine Acetate can be synthesized through several methods. One common route involves the reaction of tert-butyl azetidin-3-ylcarbamate with acetic acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of tert-butyl azetidin-3-ylcarbamate acetate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Boc Deprotection via Acidolysis

  • Conditions : Hydrochloric acid (HCl) in ethanol or methanol at 0–5°C.

Thermal Deprotection

  • Conditions : Heating to 230°C in continuous flow systems (residence time: 10 min).

  • Outcome : Selective removal of Boc groups without acid catalysts, enabling telescoped reactions (e.g., benzoylation) .

Functionalization at the Azetidine Ring

The azetidine scaffold undergoes regioselective modifications:

Aza-Michael Addition

  • Reagents : Methyl (N-Boc-azetidine-3-ylidene)acetate with indazole (DBU catalyst, 65°C).

  • Outcome : Forms 3-substituted azetidines (69% yield) with exclusive regioselectivity confirmed by ¹H-¹⁵N HMBC .

Suzuki–Miyaura Cross-Coupling

  • Conditions : Brominated azetidine hybrids + boronic acids (Pd catalyst, base).

  • Outcome : Diversified heterocyclic amino acid derivatives (e.g., pyrazole-azetidine hybrids) .

Ring-Opening and Cyclization Reactions

Reaction TypeConditionsProductYieldReference
Ring-Opening Hydrolysis H₂SO₄, 20–30°C3-Hydroxyazetidine hydrochloride40%
Cyclization KOtBu, THF, -5°C → 25°CN-Boc-3-hydroxyazetidines45%

Amide and Carbamate Formation

  • Boc Reintroduction : Di-tert-butyl dicarbonate (Boc₂O) with triethylamine (TEA) in THF at 25–30°C (60–78% yield) .

  • Carbamate Synthesis : Reaction with TFAA (trifluoroacetic anhydride) under basic conditions yields stable carbamates for further functionalization .

Stability and Selectivity

  • Chemical Stability : Boc-protected derivatives remain stable in aqueous acetone (pH 8–9) but degrade under strong acids (e.g., oxalyl chloride/MeOH) .

  • Stereochemical Preference : (S)-configured derivatives show >200-fold higher inhibitory activity (e.g., IC₅₀ = 0.34 μM for NAAA inhibition) compared to (R)-isomers .

Table 1. Deprotection Methods for 3-N-Boc-Aminoazetidine Derivatives

MethodReagents/ConditionsProduct PurityYield
AcidolysisHCl/MeOH, 0–5°C>95%78%
Thermal Deprotection230°C, continuous flow90%85%
Oxalyl ChlorideOxalyl chloride/CHCl₃, 24–48 h70%65%

Table 2. Biological Activity of Modified Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Selectivity (vs. AC)
N-(S)-2-oxoazetidin-3-ylnonanamideNAAA0.3419-fold
3-Aminoazetidine HCl

Scientific Research Applications

3-N-Boc-Aminoazetidine Acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl azetidin-3-ylcarbamate acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl azetidin-3-ylcarbamate hydrochloride
  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • Benzyl azetidin-3-ylcarbamate hydrochloride
  • Azetidin-3-amine dihydrochloride

Uniqueness

3-N-Boc-Aminoazetidine Acetate is unique due to its specific structural features and reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the acetate group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

acetic acid;tert-butyl N-(azetidin-3-yl)carbamate

InChI

InChI=1S/C8H16N2O2.C2H4O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3,(H,10,11);1H3,(H,3,4)

InChI Key

GLNYFUJTQCKSCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC1CNC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 14 (4.6 g, 13.6 mmol) and 10% Pd/C (2.0 g) in 200 ml of 10:2:1 ethanol:water:acetic acid was hydrogenated at 50 psi for 24 hours. The suspension was subsequently filtered through celite and the solvents removed in vacuo to give the title compound.
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2 g
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